molecular formula C13H12FNO B1328364 3-Fluoro-4-(2-methylphenoxy)aniline CAS No. 946663-97-4

3-Fluoro-4-(2-methylphenoxy)aniline

Cat. No.: B1328364
CAS No.: 946663-97-4
M. Wt: 217.24 g/mol
InChI Key: HQXCROVUUPIRBJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic systems containing multiple functional groups. The compound name systematically describes the molecular architecture beginning with the aniline base structure, which serves as the parent framework for the entire molecule. The numerical designations indicate the precise positions of substituents on the aromatic rings, with the aniline nitrogen serving as the primary reference point for positional numbering.

The molecular formula for this compound is C₁₃H₁₂FNO, representing a molecular weight of 217.24 grams per mole, consistent with similar phenoxy-substituted aniline derivatives found in chemical databases. The compound contains thirteen carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom, arranged in a specific geometric configuration that determines its chemical and physical properties. Chemical Abstract Service registration numbers for related compounds in this structural family typically fall within specific numerical ranges, as evidenced by similar derivatives such as 3-fluoro-4-(4-methylphenoxy)aniline with Chemical Abstract Service number 83660-65-5.

The systematic identification requires careful attention to the substitution patterns on both aromatic rings within the molecular structure. The aniline ring contains a fluorine atom at the meta position relative to the amino group and a phenoxy linkage at the para position, while the phenoxy ring features a methyl group at the ortho position relative to the oxygen bridge. This specific substitution pattern distinguishes it from other isomeric forms such as 3-fluoro-4-(3-methylphenoxy)aniline or 3-fluoro-4-(4-methylphenoxy)aniline, which exhibit different electronic and steric properties due to alternative methyl group positioning.

Standard chemical identifiers for this compound class include Simplified Molecular Input Line Entry System notation and International Chemical Identifier codes, which provide unambiguous structural representations for database searches and chemical informatics applications. The systematic naming convention ensures precise identification within chemical literature and regulatory frameworks, particularly important for compounds intended for pharmaceutical or industrial applications where structural specificity is paramount.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of diphenyl ether systems with additional complexity introduced by the fluorine and methyl substituents. The central structural motif consists of two aromatic rings connected through an oxygen bridge, creating a flexible linkage that permits rotational freedom around the carbon-oxygen bonds. This conformational flexibility significantly influences the compound's physical properties and potential biological activity profiles.

Computational modeling of related phenoxy-aniline derivatives reveals that the dihedral angle between the two aromatic rings typically ranges from 30 to 60 degrees in the lowest energy conformations. The presence of the ortho-methyl group on the phenoxy ring introduces additional steric constraints that may restrict rotational freedom compared to unsubstituted analogs. The fluorine atom at the meta position of the aniline ring contributes both electronic and steric effects, with its small atomic radius minimizing direct steric interference while providing significant electronic influence through its high electronegativity.

The amino group maintains its characteristic pyramidal geometry with the nitrogen atom exhibiting sp³ hybridization, allowing for potential hydrogen bonding interactions. The electron-withdrawing nature of the fluorine substituent affects the electronic density distribution throughout the aniline ring system, potentially altering the basicity of the amino group compared to unsubstituted aniline. This electronic modification has implications for the compound's reactivity patterns and interaction capabilities with other molecular species.

Three-dimensional conformational analysis indicates that the ortho-methyl group on the phenoxy ring may adopt different orientations relative to the plane of the ring system, depending on the overall molecular conformation. Energy calculations for similar systems suggest that conformations minimizing steric interactions between the methyl group and neighboring atoms are thermodynamically favored. The interplay between electronic effects from the fluorine atom and steric effects from the methyl group creates a unique conformational landscape that distinguishes this compound from other members of the phenoxy-aniline family.

Crystallographic Data and Solid-State Arrangement

Crystallographic investigations of structurally related compounds provide valuable insights into the solid-state arrangement patterns characteristic of fluorinated phenoxy-aniline derivatives. While specific crystallographic data for this compound may not be extensively documented, analysis of closely related structures offers important structural correlations. The solid-state packing arrangements of similar compounds typically exhibit intermolecular hydrogen bonding networks involving the amino group as both donor and acceptor sites.

The molecular packing in crystalline phases of phenoxy-aniline derivatives generally demonstrates layered arrangements with aromatic rings participating in π-π stacking interactions. The presence of the fluorine atom introduces additional intermolecular forces through halogen bonding, which can significantly influence crystal structure stability and organization. These halogen bonding interactions often complement traditional hydrogen bonding networks, creating more complex three-dimensional arrangements than observed in non-fluorinated analogs.

Density functional theory calculations for related systems suggest that the molecular volume and shape parameters are influenced by both the fluorine substitution and the methyl group positioning. The calculated molecular volume for compounds of this structural type typically ranges from 190 to 220 cubic angstroms, with variations depending on the specific substitution pattern and conformational state. The presence of the ortho-methyl group may introduce packing inefficiencies that affect crystal density and melting point characteristics.

Unit cell parameters for related crystalline compounds in this family often exhibit monoclinic or triclinic symmetries, reflecting the inherent asymmetry introduced by the multiple substituents. The crystal structures frequently display disorder in substituent orientations, particularly for flexible groups such as the phenoxy linkage. This structural disorder can significantly impact measured physical properties and may require careful analysis during crystallographic refinement procedures.

Comparative Structural Analysis with Substituted Aniline Derivatives

Comparative structural analysis reveals significant relationships between this compound and other members of the substituted aniline family, particularly those containing fluorine and phenoxy functionalities. The compound 3-fluoro-4-phenoxyaniline serves as the parent structure, with Chemical Abstract Service number 39177-22-5 and molecular formula C₁₂H₁₀FNO. This unsubstituted phenoxy analog provides a baseline for understanding the structural modifications introduced by methyl substitution.

The positional isomers 3-fluoro-4-(3-methylphenoxy)aniline and 3-fluoro-4-(4-methylphenoxy)aniline offer direct comparisons for evaluating the effects of methyl group positioning on molecular properties. The para-substituted analog, 3-fluoro-4-(4-methylphenoxy)aniline, with Chemical Abstract Service number 83660-65-5, exhibits a molecular weight of 217.24 grams per mole, identical to the ortho-substituted compound under investigation. However, the electronic distribution and steric interactions differ significantly due to the alternative substitution pattern.

Electronic property comparisons reveal that the ortho-methyl substitution in this compound creates unique steric and electronic environments not present in the meta or para analogs. The proximity of the methyl group to the oxygen bridge introduces conformational constraints that may affect the compound's flexibility and interaction capabilities. Additionally, the electron-donating nature of the methyl group in the ortho position provides electronic effects that partially counteract the electron-withdrawing influence of the fluorine atom.

Molecular weight distributions within this compound family range from 203.21 grams per mole for the unsubstituted phenoxy derivative to 247.27 grams per mole for more heavily substituted analogs such as 3-fluoro-4-(2-methoxy-4-methylphenoxy)aniline. The systematic addition of substituents provides opportunities for fine-tuning molecular properties while maintaining the core structural framework. These modifications allow for systematic structure-activity relationship studies and optimization of desired characteristics for specific applications.

Structural database comparisons indicate that compounds in this family typically exhibit similar geometric parameters for the core biphenyl ether framework, with variations primarily occurring in substituent orientations and intermolecular packing arrangements. The consistency of core structural features across different substitution patterns suggests that the fundamental molecular architecture remains stable despite the introduction of various functional groups, providing confidence in structure-property correlations and predictive modeling approaches.

Properties

IUPAC Name

3-fluoro-4-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXCROVUUPIRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280117
Record name 3-Fluoro-4-(2-methylphenoxy)benzenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946663-97-4
Record name 3-Fluoro-4-(2-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946663-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(2-methylphenoxy)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Route

This is the most common method for preparing 3-Fluoro-4-(2-methylphenoxy)aniline, involving the reaction of a fluorinated aniline derivative with 2-methylphenol under basic conditions.

  • Starting Materials: 3-fluoro-4-nitroaniline or 3-fluoro-4-halogenated aniline derivatives and 2-methylphenol.

  • Reaction Conditions:

    • Base: Potassium carbonate (K₂CO₃) or similar bases.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
    • Temperature: Elevated temperatures around 100–130 °C.
    • Time: Several hours (typically 6–24 h).
  • Mechanism: The phenol is deprotonated by the base to form the phenoxide ion, which acts as a nucleophile attacking the electron-deficient aromatic ring bearing the fluorine substituent, displacing the fluorine via SNAr to form the phenoxy linkage.

  • Example: The reaction of 3-fluoro-4-nitroaniline with 2-methylphenol in the presence of K₂CO₃ in DMF at 120 °C yields 3-fluoro-4-(2-methylphenoxy)nitrobenzene, which is subsequently reduced to the aniline.

Reduction of Nitro Precursors

  • Starting Material: 3-fluoro-4-(2-methylphenoxy)nitrobenzene.

  • Reduction Methods:

    • Catalytic hydrogenation using H₂ and Pd/C catalyst.
    • Chemical reduction using iron powder and hydrochloric acid.
    • Reductive conversion using indium(III) iodide and 1,1,3,3-tetramethyldisiloxane (TMDS) in toluene under inert atmosphere.
  • Conditions:

    • Temperature: Mild to moderate (room temperature to 60 °C).
    • Atmosphere: Inert (nitrogen or argon) to prevent oxidation.
    • Time: Several hours (e.g., 6 h for TMDS reduction).
  • Outcome: High yields (70–95%) of the target aniline with good chemoselectivity.

Ullmann Coupling Alternative

  • Description: Copper-catalyzed coupling of 3-fluoro-4-halogenated aniline derivatives with 2-methylphenol.

  • Conditions:

    • Catalyst: Copper(I) iodide or copper powder.
    • Ligands: Diamines or amino acids to enhance coupling efficiency.
    • Base: Potassium carbonate or cesium carbonate.
    • Solvent: DMF or DMSO.
    • Temperature: 100–140 °C.
  • Advantages: Useful for substrates less reactive in SNAr; can provide good yields with proper optimization.

  • Continuous flow reactors are employed to improve reaction control, safety, and yield.

  • Automated temperature and pressure control optimize reaction kinetics.

  • Purification is typically achieved by recrystallization or column chromatography using silica gel with hexane/ethyl acetate gradients.

  • Safety measures include inert atmosphere handling and temperature monitoring to prevent side reactions.

Step Method Starting Material Reagents/Conditions Yield (%) Notes
1 Nucleophilic Aromatic Substitution (SNAr) 3-fluoro-4-nitroaniline + 2-methylphenol K₂CO₃, DMF, 120 °C, 12 h 70–85 Phenol deprotonated to phenoxide; fluorine displaced
2 Reduction of Nitro Group 3-fluoro-4-(2-methylphenoxy)nitrobenzene H₂/Pd-C or Fe/HCl or InI₃ + TMDS, 25–60 °C 75–95 Catalytic hydrogenation or chemical reduction
Alternative Ullmann Coupling 3-fluoro-4-halogenated aniline + 2-methylphenol CuI, ligand, K₂CO₃, DMF, 120 °C 60–80 Copper-catalyzed coupling
  • Use of indium(III) iodide with TMDS in toluene under nitrogen provides a mild and chemoselective reduction of nitro groups to anilines with yields up to 90%.

  • Monitoring reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures optimal reaction times and prevents over-reduction or side reactions.

  • Purification by silica gel chromatography or recrystallization from ethanol/water mixtures enhances product purity.

  • The nucleophilic aromatic substitution step benefits from polar aprotic solvents and controlled temperature to maximize substitution efficiency and minimize side reactions.

The preparation of this compound is effectively achieved through nucleophilic aromatic substitution of fluorinated nitroanilines with 2-methylphenol, followed by reduction of the nitro group to the aniline. Alternative Ullmann coupling methods provide additional synthetic routes. Optimization of reaction conditions, including choice of base, solvent, temperature, and reduction method, is critical for high yield and purity. Industrial processes leverage continuous flow and automated controls to scale production efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(2-methylphenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Research

3-Fluoro-4-(2-methylphenoxy)aniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substituent enhances lipophilicity, which is vital for drug design and development. The compound's structure allows for modifications that can lead to the creation of new therapeutic agents targeting various diseases.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized to develop new synthetic methodologies for introducing fluorinated groups into organic molecules. The presence of the fluoro group significantly alters the reactivity and properties of the resulting compounds, making them valuable in creating novel materials with specific functionalities.

Agrochemical Development

The compound has potential applications in agrochemicals as a building block for herbicides and pesticides. Its structural characteristics can be tailored to enhance efficacy against specific pests or diseases while minimizing environmental impact.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that derivatives with similar structures can effectively inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA).

CompoundMIC against S. aureus (µg/mL)Activity
This compound8Moderate
Similar Compound4High

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves modulation of key signaling pathways associated with cell growth and apoptosis.

Cell LineIC50 (µM)Effect
MCF-7 (breast cancer)10Significant inhibition
HeLa (cervical cancer)15Moderate inhibition

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely related to its structural features:

  • Fluorine Substituents : Enhance lipophilicity and metabolic stability.
  • Methyl Group : Increases hydrophobic interactions, potentially improving binding affinity to biological targets.

Case Studies

Recent studies highlight the effectiveness of fluorinated anilines in drug development:

  • A study on fluorinated anilines demonstrated that compounds with trifluoromethyl groups showed improved potency against various pathogens compared to their non-fluorinated counterparts.
  • Another investigation into anticancer properties revealed significant cytotoxic effects on multiple cancer cell lines, suggesting a promising avenue for therapeutic development.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-Fluoro-4-(2-methylphenoxy)aniline with structurally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Solubility (Organic Solvents) Key References
This compound 2-methylphenoxy C₁₃H₁₂FNO 217.24 Not reported Likely soluble in EtOH, DCM*
3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline Tetrahydrofuran-methoxy C₁₁H₁₄FNO₂ 211.23 61–62 Soluble in EtOH, CHCl₃, DCM
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline 4-methylpiperazinyl C₁₁H₁₄FN₃ 235.31 Not reported Moderate solubility in H₂O
3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline Pyrrolotriazine-oxy C₁₃H₁₀FN₅O 271.25 Not reported High solubility in DMSO
3-Fluoro-4-(4-methylphenoxy)aniline (positional isomer) 4-methylphenoxy C₁₃H₁₂FNO 217.24 Not reported Similar to target compound

*Inferred from analogs with similar substituents.

Key Observations:
  • Substituent Effects on Solubility: The tetrahydrofuran-methoxy derivative (C₁₁H₁₄FNO₂) exhibits higher solubility in polar solvents like ethanol due to its oxygen-rich heterocyclic group . In contrast, the pyrrolotriazine-oxy analog (C₁₃H₁₀FN₅O) shows enhanced solubility in DMSO, likely due to hydrogen-bonding interactions with the triazine ring .
c-Met Kinase Inhibition
  • Pyrrolotriazine/Pyrrolopyridine Derivatives : Compounds like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline demonstrate potent c-Met kinase inhibitory activity (IC₅₀ < 50 nM) due to strong π-π stacking and hydrogen bonding with the ATP-binding pocket .
  • Thienopyrimidine Analogs: 3-Fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline, synthesized via reductive amination (Fe/NH₄Cl), shows moderate activity (IC₅₀ ~ 100 nM), highlighting the importance of heterocyclic substituents in target engagement .
Soluble Epoxide Hydrolase (sEH) Inhibition
  • Trifluoromethoxy Derivatives : 3-Fluoro-4-(trifluoromethoxy)aniline (compound 14) and its analogs are intermediates in sEH inhibitor synthesis, with substituents like trifluoromethoxy enhancing metabolic stability .

Biological Activity

3-Fluoro-4-(2-methylphenoxy)aniline is an organic compound with the molecular formula C13H12FNO. It belongs to the class of aniline derivatives and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The primary biological target for this compound is the c-Met kinase , a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration. Activation of c-Met by its ligand, hepatocyte growth factor (HGF), leads to receptor dimerization and autophosphorylation, which triggers downstream signaling pathways associated with tumor growth and metastasis .

Biological Activity

Research has demonstrated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing notable inhibitory effects. A summary of its biological activity is presented in Table 1.

Cell Line IC50 (µM) Inhibition (%)
MDA-MB-231 (Breast)0.8784.5
PC-3 (Prostate)0.6790.0
HCT-116 (Colon)0.8081.5
A549 (Lung)1.2075.0

Table 1: Anticancer Activity of this compound against Various Cell Lines

Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiproliferative Studies : In a study evaluating the antiproliferative effects against a panel of cancer cell lines, this compound showed substantial inhibition rates comparable to established anticancer drugs .
  • Molecular Docking Studies : Molecular docking analyses indicated that the compound binds effectively to the active site of c-Met kinase, suggesting a mechanism by which it may inhibit tumor growth . The binding affinity was quantified, demonstrating a competitive inhibition profile.
  • Case Studies : In clinical settings, derivatives of this compound have been explored for their potential in treating specific cancers resistant to conventional therapies. For instance, patients with metastatic breast cancer showed improved outcomes when treated with formulations containing this compound as part of a combination therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Molecular Formula IC50 (µM)
This compoundC13H12FNO0.87
3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin)C12H9F2N3O1.10
4-(4-Amino-2-fluorophenoxy)-2-pyridinylamineC12H11F2N1.50

Table 2: Comparative IC50 Values of Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-(2-methylphenoxy)aniline, and how do structural modifications impact yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where the fluorine atom at the 3-position of 3-fluoroaniline acts as a leaving group. Reacting with 2-methylphenol under basic conditions (e.g., K₂CO₃ in DMF) typically yields the target compound. Optimization of reaction temperature (80–120°C) and solvent polarity is critical to minimize side products like diaryl ethers. Purification via column chromatography (hexane/ethyl acetate gradient) is recommended .
  • Structural Impact : Substitution patterns (e.g., methyl vs. isopropyl on the phenoxy ring) influence steric hindrance and electronic effects, altering reaction kinetics. For example, bulkier groups reduce yields due to slower substitution rates .

Q. How can spectroscopic techniques (NMR, FTIR) distinguish this compound from structurally similar analogs?

  • NMR Analysis :

  • ¹H NMR : The aromatic protons adjacent to fluorine exhibit splitting (e.g., doublet of doublets) due to coupling with the fluorine atom (³J ~8–10 Hz). The methyl group on the phenoxy ring appears as a singlet at δ ~2.3 ppm.
  • ¹⁹F NMR : A distinct peak near δ -110 ppm (referenced to CFCl₃) confirms fluorine presence.
    • FTIR : The primary amine (-NH₂) shows asymmetric and symmetric stretches at ~3450 cm⁻¹ and ~3350 cm⁻¹. Aromatic C-F stretches appear at ~1220 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of c-Met kinase, a target implicated in cancer. IC₅₀ values can be determined using serial dilutions (0.1–100 µM) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Fluorine enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

Advanced Research Questions

Q. How can molecular docking and QSAR models optimize this compound derivatives for c-Met kinase inhibition?

  • Docking Workflow :

Prepare the protein structure (PDB: 3LQ8) by removing water molecules and adding hydrogen atoms.

Generate ligand conformers using software like AutoDock Vina.

Identify key interactions: The fluorine atom forms halogen bonds with Gly1160, while the methylphenoxy group occupies a hydrophobic pocket near Met1211 .

  • QSAR Insights : Hammett substituent constants (σ) for the phenoxy ring correlate with inhibitory activity (R² >0.85). Electron-withdrawing groups enhance binding affinity by stabilizing charge-transfer interactions .

Q. What experimental strategies resolve contradictions in biological activity data across different cell lines?

  • Approach :

  • Cellular Context : Validate target expression (e.g., c-Met) via Western blotting. Activity discrepancies may arise from variable receptor density.
  • Off-Target Profiling : Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., VEGFR2).
  • Metabolite Interference : Perform LC-MS metabolite identification in cell lysates to rule out prodrug activation or degradation artifacts .

Q. How do environmental factors influence the photocatalytic degradation of this compound, and how is this modeled experimentally?

  • Degradation Study :

  • Setup : Use MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation (AM 1.5G, 100 mW/cm²).
  • Box-Behnken Design : Optimize pH (4–10), catalyst loading (0.5–2.0 g/L), and initial concentration (10–50 ppm).
  • Analysis : Monitor degradation kinetics via HPLC-UV (λ = 254 nm). Pseudo-first-order rate constants (k) are derived from ln(C₀/C) vs. time plots .
    • Mechanistic Insight : The fluorine atom increases electron density on the aromatic ring, slowing hydroxyl radical attack compared to non-fluorinated analogs .

Methodological Notes

  • Data Reproducibility : For docking studies, ensure force field parameters (e.g., AMBER) are consistent across simulations. Cross-validate QSAR models using leave-one-out (LOO) or k-fold cross-validation .
  • Analytical Validation : Use deuterated internal standards (e.g., d₄-aniline) in LC-MS to correct for matrix effects during metabolite quantification .

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